molecular formula C22H20N4O4 B2358438 4-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 941905-40-4

4-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No. B2358438
CAS RN: 941905-40-4
M. Wt: 404.426
InChI Key: RHHUTSZIFGBJNR-UHFFFAOYSA-N
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Description

4-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Compounds related to 4-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid have been studied for their potential as corrosion inhibitors. Experimental and computational studies have shown that certain quinoxaline-based propanones exhibit significant inhibitory effects on the corrosion of mild steel in hydrochloric acid environments. These compounds operate as mixed-type inhibitors, reducing the rate of both anodic and cathodic corrosion reactions. The adsorption of these molecules forms a protective film on the mild steel surface, suggesting a mechanism involving both physisorption and chemisorption (Olasunkanmi & Ebenso, 2019).

Antimicrobial Activity

A series of quinoxaline derivatives containing the pyrazoline residue, similar in structure to the compound , have been synthesized and tested for their antimicrobial properties. These derivatives have shown substantial in vitro activity against various bacterial and fungal strains, with some compounds exhibiting higher antifungal activity than standard drugs. This highlights the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2014).

Fluorescent Labeling Reagents

Compounds structurally related to 4-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid have been identified as promising fluorescent labeling reagents. For example, 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range, making it suitable for biomedical analysis. This fluorophore's stability and the intense fluorescence it offers across various pH levels make it an excellent candidate for developing new fluorescent probes and labeling reagents (Hirano et al., 2004).

properties

IUPAC Name

4-[5-(3-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-30-16-4-2-3-14(11-16)18-13-20(26(25-18)21(27)7-8-22(28)29)15-5-6-17-19(12-15)24-10-9-23-17/h2-6,9-12,20H,7-8,13H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHUTSZIFGBJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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